

"2-Ethoxy-5-nitroaniline CAS number and identifiers"

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Compound of Interest

Compound Name: 2-Ethoxy-5-nitroaniline

Cat. No.: B094399

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In-Depth Technical Guide: 2-Ethoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethoxy-5-nitroaniline**, a nitroaromatic compound with applications as an intermediate in the synthesis of dyes and potential pharmaceuticals. This document details its chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a summary of its known toxicological data. Due to a lack of specific research on its biological pathways, this guide also discusses the general metabolic and toxicological considerations for nitroaniline compounds to provide a predictive context for its behavior.

Chemical Identifiers and Physicochemical Properties

2-Ethoxy-5-nitroaniline is a substituted aniline with an ethoxy and a nitro group attached to the benzene ring. Its key identifiers and properties are summarized below for easy reference.

Identifier	Value	Source(s)
CAS Number	136-79-8	[1][2]
IUPAC Name	2-ethoxy-5-nitroaniline	[2]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[1][2]
Molecular Weight	182.18 g/mol	[1][2]
InChI	InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3	[2]
InChIKey	AMMPGYPPRLWMLW-UHFFFAOYSA-N	[2]
SMILES	CCOC1=C(C=C(C=C1))--INVALID-LINK--[O-])N	[2]
Synonyms	5-Nitro-o-phenetidine, 2-Ethoxy-5-nitrobenzenamine	[2]

Physicochemical Property	Value	Source(s)
Melting Point	96.5 °C	N/A
Boiling Point	358.3 °C at 760 mmHg (estimate)	[1]
Density	1.264 g/cm ³ (estimate)	[1]
LogP	2.68 (estimate)	[1]
Appearance	Orange-red needles or orange powder (for the related 2-methoxy-5-nitroaniline)	[3]

Synthesis of 2-Ethoxy-5-nitroaniline

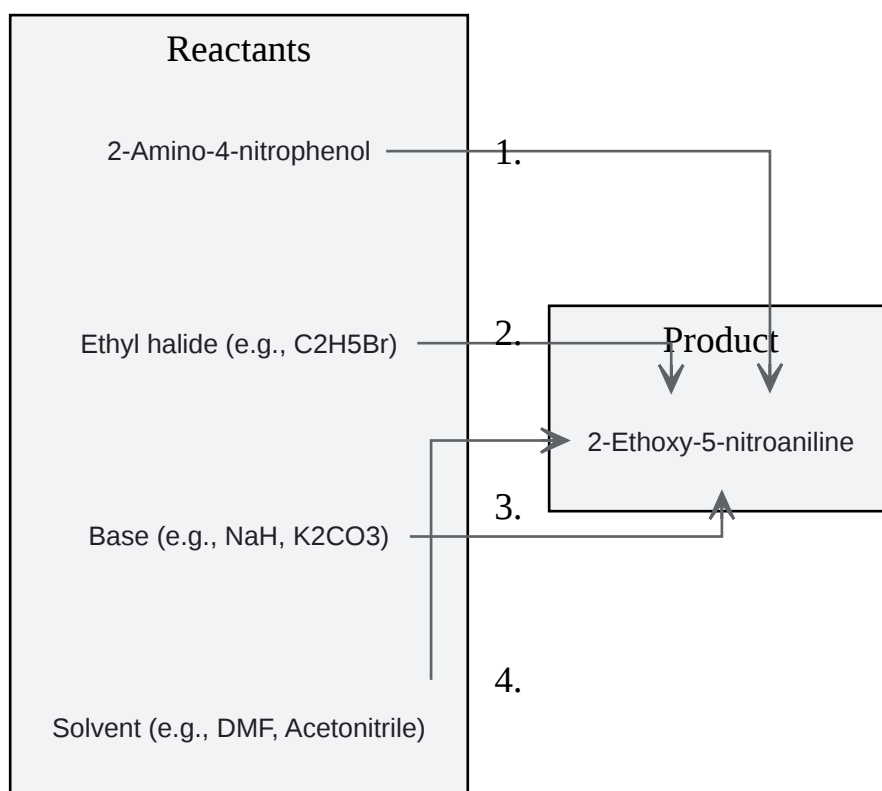
A detailed experimental protocol for the synthesis of **2-Ethoxy-5-nitroaniline** is not readily available in the public domain. However, a plausible and efficient method is the Williamson

ether synthesis, a well-established organic reaction for forming ethers.[4][5][6][7] This would involve the reaction of a suitable precursor, such as 2-amino-4-nitrophenol, with an ethylating agent.

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the principles of the Williamson ether synthesis and adapted from procedures for similar compounds.

Reaction Scheme:



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Caption: Proposed Williamson ether synthesis of **2-Ethoxy-5-nitroaniline**.

Materials:

- 2-Amino-4-nitrophenol

- Ethyl bromide (or ethyl iodide)
- Sodium hydride (NaH) or Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol in the anhydrous solvent.
- Deprotonation: To the stirred solution, slowly add the base (e.g., sodium hydride) at 0 °C. Allow the mixture to stir for 30 minutes to an hour at room temperature to ensure complete formation of the alkoxide.
- Ethylation: Slowly add the ethylating agent (e.g., ethyl bromide) to the reaction mixture.
- Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and quench any excess base by carefully adding water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Ethoxy-5-nitroaniline**.

Biological Activity and Signaling Pathways

Specific studies on the biological signaling pathways and mechanism of action of **2-Ethoxy-5-nitroaniline** are not available in the current scientific literature. However, the biological activities of nitroaniline derivatives, in general, are of interest in medicinal chemistry.

General Considerations for Nitroaromatic Compounds

Nitroaromatic compounds can undergo metabolic activation in biological systems.[8] The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then be further converted to highly reactive nitrenium ions. These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[8]

The general metabolic activation pathway for nitroaromatic compounds is depicted below.



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Caption: General metabolic activation pathway of nitroaromatic compounds.

Toxicological Data

Limited toxicological data is available for **2-Ethoxy-5-nitroaniline**. The primary reported value is an intraperitoneal LD50 in rats.

Test Type	Route of Exposure	Species	Dose	Source(s)
LD50	Intraperitoneal	Rat	470 mg/kg	[1]

The toxic effects were not detailed beyond the lethal dose value.[1] It is important to note that many nitroaniline compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[9] However, specific studies on **2-Ethoxy-5-nitroaniline** for this effect are lacking. The metabolism of the structurally similar 2-chloro-4-nitroaniline has been studied in *Rhodococcus* sp., revealing a novel aerobic degradation pathway.[10]

Conclusion

2-Ethoxy-5-nitroaniline is a well-characterized compound in terms of its chemical identity and basic physical properties. While a specific, validated synthesis protocol is not widely published, established methods like the Williamson ether synthesis provide a reliable route for its preparation. The primary knowledge gap lies in its biological activity and mechanism of action. Future research should focus on elucidating its metabolic pathways, toxicological profile, and potential as a scaffold for drug development. Given the known activities of other nitroaniline derivatives, such investigations could reveal novel therapeutic applications. Researchers handling this compound should exercise caution due to the potential for toxicity associated with nitroaromatic compounds.

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